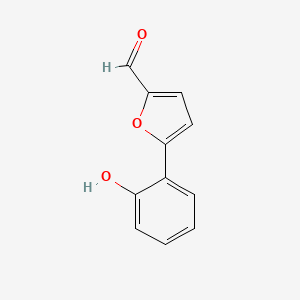
5-(2-Hydroxyphenyl)-2-furaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Hydroxyphenyl)-2-furaldehyde is an organic compound characterized by the presence of a furan ring substituted with a hydroxyphenyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)-2-furaldehyde typically involves the condensation of salicylaldehyde with furfural under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
5-(2-Hydroxyphenyl)-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation
Major Products Formed
Oxidation: 5-(2-Hydroxyphenyl)-2-furancarboxylic acid.
Reduction: 5-(2-Hydroxyphenyl)-2-furanmethanol.
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
5-(2-Hydroxyphenyl)-2-furaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties .
作用机制
The mechanism of action of 5-(2-Hydroxyphenyl)-2-furaldehyde involves its interaction with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
5-(2-Hydroxyphenyl)-3-methyl-1-(quinolin-2-yl)-1H-1,2,4-triazole: A compound with similar structural features but different functional groups, leading to distinct chemical and biological properties.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Another hydroxyphenyl derivative with different substituents, affecting its reactivity and applications.
Uniqueness
5-(2-Hydroxyphenyl)-2-furaldehyde is unique due to its combination of a furan ring, hydroxyphenyl group, and aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
生物活性
5-(2-Hydroxyphenyl)-2-furaldehyde, also known as 5-phenyl-2-furaldehyde, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and potential applications of this compound, drawing on various research studies and findings.
Chemical Structure and Synthesis
This compound is characterized by a furan ring substituted with a hydroxyl phenyl group. The synthesis of this compound typically involves the condensation of phenolic compounds with furaldehyde derivatives under acidic or basic conditions. Several synthetic routes have been explored, including palladium-catalyzed reactions and other organic transformations that enhance yield and purity.
Biological Activities
The biological activities of this compound are extensive, encompassing antimicrobial, antitumor, and antioxidant properties. Below is a summary of its key activities:
- Antimicrobial Activity :
- Antitumor Properties :
- Antioxidant Activity :
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains, demonstrating its potential as a natural preservative in food products.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Antitumor Activity
In vitro studies assessing the cytotoxic effects on human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce apoptosis through mitochondrial pathway activation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Antimicrobial Mechanism : Disruption of cell membrane integrity and inhibition of protein synthesis.
- Antitumor Mechanism : Activation of caspase pathways leading to programmed cell death.
- Antioxidant Mechanism : Neutralization of reactive oxygen species (ROS) through electron donation.
属性
分子式 |
C11H8O3 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
5-(2-hydroxyphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c12-7-8-5-6-11(14-8)9-3-1-2-4-10(9)13/h1-7,13H |
InChI 键 |
MTJXABYHDCRQSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















